Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate
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Overview
Description
Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-formylfuran derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.
Amidation Reaction: The carboxylic acid group on the furan ring is converted to an amide by reacting with an amine derivative of benzoic acid.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe for studying enzyme interactions and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluoro group instead of a methoxy group.
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: Similar structure but with an aldehyde group instead of an ester group.
Uniqueness
Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl group and a furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7/c1-27-12-7-8-14(16(11-12)22(25)26)17-9-10-18(29-17)19(23)21-15-6-4-3-5-13(15)20(24)28-2/h3-11H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKLOVVSSUGRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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